molecular formula C10H14N2OS B13152327 2-Cyclohexylthiazole-5-carboxamide

2-Cyclohexylthiazole-5-carboxamide

Cat. No.: B13152327
M. Wt: 210.30 g/mol
InChI Key: ULITWBXKIMBQNZ-UHFFFAOYSA-N
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Description

2-Cyclohexylthiazole-5-carboxamide is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclohexyl group at the 2-position and a carboxamide group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexylthiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromo-1-(cyclohexyl)ethanone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylthiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclohexylthiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Cyclohexylthiazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, its anticancer activity may be due to the inhibition of enzymes involved in cell proliferation .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Comparison: 2-Cyclohexylthiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other thiazole derivatives. Its cyclohexyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

2-cyclohexyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C10H14N2OS/c11-9(13)8-6-12-10(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H2,11,13)

InChI Key

ULITWBXKIMBQNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)C(=O)N

Origin of Product

United States

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